silane CAS No. 128401-67-2](/img/structure/B14272223.png)
[(3,5-Dimethylhex-1-yn-3-yl)oxy](trimethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,5-Dimethylhex-1-yn-3-yl)oxysilane is an organosilicon compound that features a silane group bonded to a substituted alkyne
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Dimethylhex-1-yn-3-yl)oxysilane typically involves the reaction of 3,5-dimethyl-1-hexyne-3-ol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The general reaction scheme is as follows:
\ \text{3,5-Dimethyl-1-hexyne-3-ol} + \text{Trimethylsilyl chloride} \rightarrow \text{[(3,5-Dimethylhex-1-yn-3-yl)oxysilane} + \text{HCl} ]
Industrial Production Methods
Industrial production methods for (3,5-Dimethylhex-1-yn-3-yl)oxysilane are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
(3,5-Dimethylhex-1-yn-3-yl)oxysilane undergoes various types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne group can be reduced to alkenes or alkanes using hydrogenation catalysts.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or ozone (O₃) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are employed.
Substitution: Nucleophiles such as halides or alkoxides are used under basic conditions.
Major Products Formed
Oxidation: Diketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Various substituted silanes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(3,5-Dimethylhex-1-yn-3-yl)oxysilane has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science: Incorporated into polymers to enhance their properties, such as thermal stability and hydrophobicity.
Biology and Medicine: Potential use in drug delivery systems due to its ability to modify surface properties of nanoparticles.
Industry: Employed in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of (3,5-Dimethylhex-1-yn-3-yl)oxysilane involves its ability to participate in various chemical reactions due to the presence of the alkyne and silane groups. The alkyne group can undergo addition reactions, while the silane group can be involved in substitution reactions. These properties make it a versatile compound in synthetic chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Dimethyl-1-hexyne-3-ol: A precursor in the synthesis of (3,5-Dimethylhex-1-yn-3-yl)oxysilane).
Trimethylsilylacetylene: Another organosilicon compound with similar reactivity.
3,5-Dimethyl-1-hexyn-3-yl chloride: A related compound with a chloride group instead of a silane group.
Uniqueness
(3,5-Dimethylhex-1-yn-3-yl)oxysilane is unique due to the combination of the alkyne and silane groups, which provides a distinct set of chemical properties and reactivity. This makes it particularly useful in applications requiring both functionalities.
Eigenschaften
CAS-Nummer |
128401-67-2 |
|---|---|
Molekularformel |
C11H22OSi |
Molekulargewicht |
198.38 g/mol |
IUPAC-Name |
3,5-dimethylhex-1-yn-3-yloxy(trimethyl)silane |
InChI |
InChI=1S/C11H22OSi/c1-8-11(4,9-10(2)3)12-13(5,6)7/h1,10H,9H2,2-7H3 |
InChI-Schlüssel |
ZCTILCZSUSTVHT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(C)(C#C)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



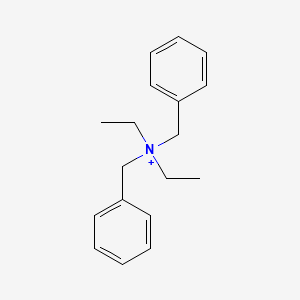
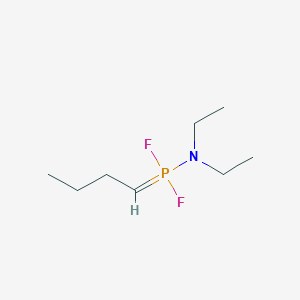
![2-{[5-(Dimethylamino)naphthalene-1-sulfonyl]amino}octanoic acid](/img/structure/B14272161.png)
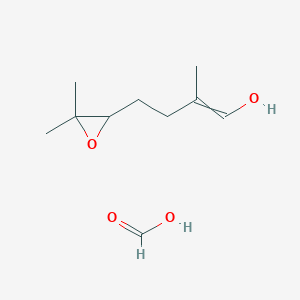
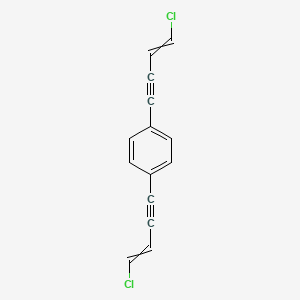
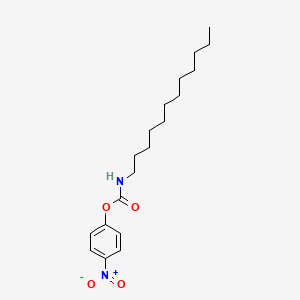
![2-[(Pyren-1-YL)methoxy]ethan-1-amine](/img/structure/B14272185.png)
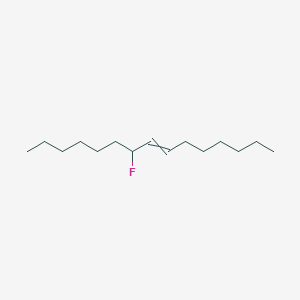
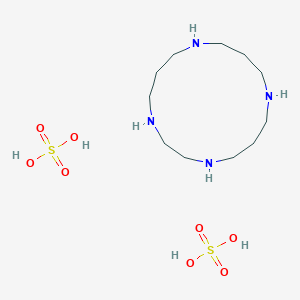
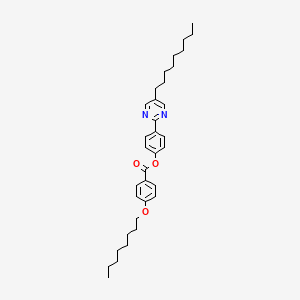
![4,4'-Bis[2-(2-sulfophenyl)ethenyl][1,1'-biphenyl]-2,2'-disulfonic acid](/img/structure/B14272216.png)
![Propanedioic acid, [(1S)-3-oxocyclopentyl]-, bis(phenylmethyl) ester](/img/structure/B14272217.png)

